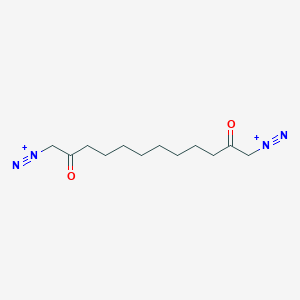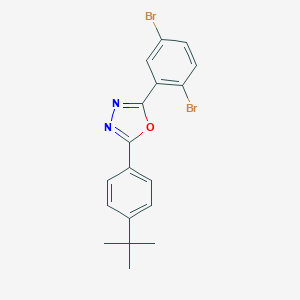
(2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid, commonly known as BODIPY-acetic acid, is a fluorescent dye that has been widely used in scientific research. It is a boron-dipyrromethene (BODIPY) derivative, which is a class of highly fluorescent compounds that have been extensively studied due to their unique optical properties.
Mécanisme D'action
The mechanism of action of (2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid-acetic acid involves its ability to bind to cellular membranes and accumulate in lipid droplets. It has been shown to be taken up by cells via passive diffusion and to localize to the mitochondria, endoplasmic reticulum, and Golgi apparatus.
Biochemical and Physiological Effects:
This compound-acetic acid has been used to study a variety of biochemical and physiological processes, including lipid metabolism, oxidative stress, and apoptosis. It has also been used to track the movement of lipids within cells and to investigate the role of lipids in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid-acetic acid in lab experiments include its high fluorescence quantum yield, photostability, and ability to label lipid droplets. However, its limitations include its potential toxicity at high concentrations and its susceptibility to quenching by certain compounds.
Orientations Futures
There are several potential future directions for the use of (2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid-acetic acid in scientific research. These include the development of new this compound derivatives with improved optical properties and the use of this compound-acetic acid in high-throughput screening assays for drug discovery. Additionally, this compound-acetic acid could be used to investigate the role of lipids in disease states, such as obesity and cancer.
Méthodes De Synthèse
The synthesis of (2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid-acetic acid involves the reaction of 4,5-diaminophthalonitrile with 2-ethyl-3-oxobutyric acid in the presence of boron trifluoride diethyl etherate. The resulting product is then treated with acetic anhydride to obtain this compound-acetic acid.
Applications De Recherche Scientifique
(2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid-acetic acid has been used in a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and bioimaging. Its high fluorescence quantum yield and photostability make it an ideal probe for imaging biological structures and processes.
Propriétés
Formule moléculaire |
C13H16BNO5 |
|---|---|
Poids moléculaire |
277.08 g/mol |
Nom IUPAC |
2-(2-ethyl-4-oxo-6,7-dihydro-5H-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid |
InChI |
InChI=1S/C13H16BNO5/c1-2-14-19-11-6-4-3-5-9(11)8-15-10(7-12(16)17)13(18)20-14/h3-6,10,15H,2,7-8H2,1H3,(H,16,17) |
Clé InChI |
SBYBBMTULHFJJY-UHFFFAOYSA-N |
SMILES |
B1(OC2=CC=CC=C2CNC(C(=O)O1)CC(=O)O)CC |
SMILES canonique |
B1(OC2=CC=CC=C2CNC(C(=O)O1)CC(=O)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)

![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)

![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)

![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)
